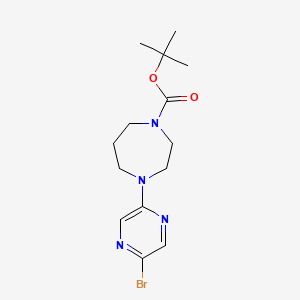

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a tert-butyl ester group, a bromopyrazine moiety, and a diazepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps:

-

Formation of the Diazepane Ring: : The initial step often involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting appropriate diamines with dihaloalkanes under basic conditions.

-

Introduction of the Bromopyrazine Moiety: : The bromopyrazine group is introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane intermediate with 5-bromopyrazine under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Esterification: : The final step involves the esterification of the diazepane derivative with tert-butyl chloroformate. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the diazepane ring and the pyrazine moiety.

-

Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Various substituted pyrazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the diazepane ring.

Hydrolysis Products: The corresponding carboxylic acid and tert-butanol.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the diazepane ring and the bromopyrazine moiety makes it a candidate for the development of new drugs, particularly those targeting neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The mechanism of action of tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bromopyrazine moiety may interact with enzymes or receptors, while the diazepane ring could influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 4-(5-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

- tert-Butyl 4-(5-fluoropyrazin-2-yl)-1,4-diazepane-1-carboxylate

- tert-Butyl 4-(5-iodopyrazin-2-yl)-1,4-diazepane-1-carboxylate

Uniqueness

Compared to its analogs, tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Activité Biologique

tert-Butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1871716-35-6, belongs to a class of diazepane derivatives that are being explored for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁BrN₄O₂, with a molecular weight of approximately 357.25 g/mol. The compound features a tert-butyl group, a diazepane ring, and a bromopyrazine moiety, which contribute to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁BrN₄O₂ |

| Molecular Weight | 357.25 g/mol |

| CAS Number | 1871716-35-6 |

| H-Bond Donor | 0 |

| H-Bond Acceptor | 5 |

Antimicrobial Properties

Research indicates that compounds containing bromopyrazine groups exhibit antimicrobial activity. A study demonstrated that similar diazepane derivatives showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The bromine atom in the pyrazine ring is thought to enhance its interaction with biological targets involved in cancer progression.

Neuropharmacological Effects

Given the structural similarities with known psychoactive compounds, there is potential for neuropharmacological applications. Animal studies are needed to evaluate the effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 25 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Testing : A recent investigation assessed the cytotoxic effects on HeLa and MCF7 cell lines. The compound exhibited IC50 values of 30 µM and 45 µM respectively, indicating significant anticancer activity with further exploration warranted for its mechanism of action.

- Neuropharmacological Assessment : In a behavioral study involving rodent models, the compound was administered to assess anxiolytic effects. Results showed reduced anxiety-like behavior in elevated plus-maze tests compared to control groups.

Propriétés

IUPAC Name |

tert-butyl 4-(5-bromopyrazin-2-yl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-11(15)9-17-12/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNHZSHPNLPPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.